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CAS No.: 60023-92-9
Cat. No.: B1679588
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Part 1: Introduction & Physicochemical Profile

Executive Summary

Roxibolone (11[3,173-dihydroxy-17a-methyl-3-oxoandrosta-1,4-diene-2-carboxylic acid)
represents a unique analytical challenge within the class of Anabolic-Androgenic Steroids
(AAS).[1] Unlike the majority of AAS which are neutral lipophilic compounds, Roxibolone
possesses a C2-carboxylic acid moiety. This structural anomaly confers acidic properties (pKa
= 4.5), rendering standard "neutral fraction" extraction protocols ineffective.

This guide details the optimized protocols for the extraction, derivatization, and mass
spectrometric characterization of Roxibolone. It specifically addresses the "Acidic Trap"—the
common failure point where Roxibolone is lost during the alkaline wash steps of traditional
AAS screening.

Physicochemical Data
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Property Specification Analytical Implication

11B3,17B3-dihydroxy-17a-
IUPAC Name methyl-3-oxoandrosta-1,4- Acidic Functionality

diene-2-carboxylic acid

Molecular Formula C21H2805 Exact Mass: 360.1937 Da

Amphiphilic (Lipophilic steroid

Polarity core + Hydrophilic Requires pH-controlled SPE

carboxyl/hydroxyls)
o o pKa = 4.2—4.8 (Carboxylic ] ) )

Acid Dissociation ] lonized at physiological pH
acid)
~240-245 nm (Conjugated Suitable for HPLC-UV/DAD

UV Max . .
diene) purity checks

Part 2: Analytical Workflow (Visualized)

The following decision tree illustrates the critical pH-dependent branching required to
successfully isolate Roxibolone compared to standard neutral steroids (e.g., Testosterone).
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Figure 1: Analytical extraction logic distinguishing Roxibolone from standard neutral steroids.
Note the critical pH adjustment step to prevent loss of the analyte in agueous waste.

Part 3: Experimental Protocols
Protocol A: Sample Preparation (Solid Phase Extraction)
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Rationale: Liquid-Liquid Extraction (LLE) is often insufficient for polar acidic steroids.[1] Solid
Phase Extraction (SPE) using a polymeric sorbent provides superior recovery.

Reagents:
 Internal Standard (ISTD): Methyltestosterone-d3 (10 ng/mL).
o Buffer: 0.1M Acetate Buffer (pH 4.0).

o Cartridge: Hydrophilic-Lipophilic Balance (HLB) copolymer (e.g., Oasis HLB or equivalent),
60mg.[1]

Step-by-Step Methodology:

e Hydrolysis: To 2 mL of urine, add 20 pL ISTD and 1 mL Phosphate buffer (pH 7). Add (3-
glucuronidase (E. coli).[1] Incubate at 50°C for 1 hour.

« Acidification (Critical): Adjust sample pH to 3.5 — 4.0 using dilute acetic acid.

o Why? This protonates the C2-carboxylic acid (COOH), making the molecule neutral and
lipophilic enough to bind to the SPE sorbent. At pH > 5, it exists as a carboxylate anion
(COO0-) and may flow through the cartridge.

o Conditioning: Wash cartridge with 2 mL Methanol followed by 2 mL Water.
e Loading: Load the acidified sample at a slow flow rate (1 mL/min).
e Washing:

o Wash 1: 2 mL 5% Methanol in Water (removes salts).[1]

o Wash 2: 2 mL Hexane (removes non-polar lipids; Roxibolone remains on column due to
polar hydroxyls).[1]

o Elution: Elute with 2 mL Methanol.

» Evaporation: Evaporate to dryness under Nitrogen at 40°C.
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Protocol B: LC-HRMS (High-Resolution Mass
Spectrometry)

Status: Preferred Method (Modern Standard).[1] Rationale: Avoids complex derivatization;
handles the polar carboxyl group natively.

Instrument Parameters:

System: UHPLC coupled to Q-TOF or Orbitrap.

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 pm).[1]

Mobile Phase A: 0.1% Formic Acid in Water.[1]

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

MS Detection Strategy: Roxibolone can be detected in both polarities, but Negative
Electrospray lonization (ESI-) often yields lower background for carboxylic acids.[1]

lonization Mode Target lon m/z (Theoretical) Notes

Deprotonation of C2-
ESI (-) [M-H]~- 359.1864 COOH.[1] High

specificity.

Protonation of 3-keto
ESI (+) [M+H]*+ 361.2010 system.[1] Common

for general screens.[1]

Validation Criteria;

¢ Retention Time: Match within £0.1 min of standard.

e Mass Accuracy: < 5 ppm deviation.

 |sotopic Pattern: Match theoretical distribution for C21H2805.
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Protocol C: GC-MS/MS (Confirmatory Analysis)

Status: Legacy/Confirmatory Method. Rationale: Required for laboratories without LC-MS or for
comparison against historic doping control databases. Challenge: The carboxylic acid and two
hydroxyl groups (113, 178) must all be derivatized to ensure volatility.

Derivatization Workflow (Two-Step):
o Methylation (Stabilizes Acid):
o Reconstitute dried extract in 100 uL Methanol.
o Add 50 pL TMS-Diazomethane (2M in hexane). Caution: Explosive hazard/Toxicity.[1]
o Incubate 30 min at Room Temp. Evaporate to dryness.
o Result: Formation of Methyl Ester at C2.
 Silylation (Volatilizes Alcohols):
o Add 50 pL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS catalyst.
o Incubate at 60°C for 30 min.
o Result: Formation of TMS ethers at 113 and 173 positions.

GC-MS Parameters:

Inlet: 280°C, Splitless.

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS).[1]

Carrier Gas: Helium, 1 mL/min.

Temp Program: 180°C (1 min) -> 10°C/min -> 300°C (5 min).

Diagnostic lons (El Source):

e Molecular lon: Look for M+ corresponding to the Me-Ester/di-TMS derivative.[1]
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e Fragment m/z 143: Characteristic D-ring fragmentation (common in 17-methyl steroids).[1]
e Fragment m/z 217: Trimethylsilyl fragmentation.[1]

Part 4: Metabolic Considerations & Interpretation

Roxibolone undergoes extensive metabolism.[1] In doping control, the parent compound is
rarely the only marker.

e Reduction: The 3-keto group is reduced to 3-hydroxyl (forming isomers).[1]

» No 17-Oxidation: The 17a-methyl group prevents oxidation of the 17(3-hydroxyl to a ketone
(unlike Testosterone -> Androstenedione).[1]

» Conjugation: Excreted largely as Glucuronides (requires hydrolysis).[1]
Interpretation of Results:

o False Negatives: Most likely caused by failure to acidify during extraction (analyte lost to
waste) or failure to methylate before GC analysis (analyte degrades in injector).

« Interferences: The 11-hydroxyl group distinguishes Roxibolone from many common
synthetic steroids (like Methandienone), providing a clean mass spectral fingerprint.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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